molecular formula C10H10N4O B1311994 5-(6-Methoxypyridin-3-yl)pyrazin-2-amine CAS No. 475275-82-2

5-(6-Methoxypyridin-3-yl)pyrazin-2-amine

Cat. No.: B1311994
CAS No.: 475275-82-2
M. Wt: 202.21 g/mol
InChI Key: WEJFAKXXCCYSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-Methoxypyridin-3-yl)pyrazin-2-amine is a useful research compound. Its molecular formula is C10H10N4O and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • A study by Böck et al. (2021) explored the synthesis and structural characterization of derivatives related to 5-(6-Methoxypyridin-3-yl)pyrazin-2-amine. They examined the crystal structures and intermolecular hydrogen bonding patterns of these compounds, providing insights into their molecular conformations and protonation sites (Böck et al., 2021).

Biological Evaluation and Potency

  • Research by Hughes et al. (2010) described a series of aminopyridopyrazinones as PDE5 inhibitors, which included derivatives of this compound. This compound exhibited significant potency and selectivity, demonstrating robust in vivo blood pressure lowering in an SHR model (Hughes et al., 2010).

Antimicrobial and Anticoccidial Activity

  • Georgiadis (1976) investigated compounds related to this compound for their antimicrobial and anticoccidial activities. The study highlighted the potential of these compounds in treating microbial infections and coccidiosis (Georgiadis, 1976).

Luminescence Properties in Lanthanide Complexes

  • Rodríguez-Ubis et al. (1997) studied the synthesis of complexing acids containing pyrazole, which includes derivatives of this compound. These compounds formed stable complexes with lanthanides and exhibited significant luminescence properties, relevant for bioaffinity applications (Rodríguez-Ubis et al., 1997).

Optical Properties and Emission Behavior

  • Palion-Gazda et al. (2019) conducted research on derivatives of this compound, focusing on their structure-dependent fluorescence properties. The study revealed insights into the impact of amine donors and nitrogen-based π-deficient heterocycles on the optical properties of these compounds (Palion-Gazda et al., 2019).

Synthesis of Pyrazole Derivatives and Antitumor Activity

  • Titi et al. (2020) synthesized and characterized pyrazole derivatives, including those related to this compound. Their study provided valuable information on the antitumor, antifungal, and antibacterial activities of these compounds (Titi et al., 2020).

Properties

IUPAC Name

5-(6-methoxypyridin-3-yl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-15-10-3-2-7(4-14-10)8-5-13-9(11)6-12-8/h2-6H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJFAKXXCCYSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CN=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452575
Record name AGN-PC-0NEQC0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475275-82-2
Record name AGN-PC-0NEQC0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.